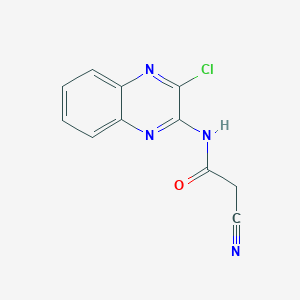

N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide (NCQA) is a chemical compound consisting of a quinoxaline ring with a chlorine atom and a cyanoacetamide group attached. It is a member of the quinoxaline family of compounds and has been studied for its potential applications in various scientific fields. NCQA has been studied for its ability to form stable complexes with metal ions, its use as a ligand in coordination chemistry, and its potential use in the synthesis of various pharmaceuticals. NCQA has also been studied for its potential biochemical and physiological effects.

Scientific Research Applications

Antimicrobial Activity

N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide: derivatives have been studied for their antimicrobial properties. These compounds have shown efficacy against a range of bacterial and fungal strains. For instance, certain quinoxaline derivatives have demonstrated inhibition activity with MIC values as low as 0.12 µg/mL against S. pneumoniae and 0.24 µg/mL against Aspergillus fumigatus .

Anticancer and Antiproliferative Activity

Quinoxaline compounds, including N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide , are being explored for their potential anticancer activities. They target various cancer cell lines by interfering with cell proliferation and inducing apoptosis. The exact mechanisms are subject to ongoing research, but they may involve the inhibition of kinases or other enzymes involved in cell cycle regulation .

Anticonvulsant Activity

Research has indicated that quinoxaline derivatives can exhibit anticonvulsant effects. This application is particularly relevant in the development of new treatments for epilepsy and other seizure disorders. The compounds may modulate neurotransmitter release or ion channel activity in the central nervous system .

Anti-Tuberculosis Activity

Tuberculosis remains a major global health challenge, and quinoxaline derivatives like N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide are being tested for their anti-tuberculosis potential. These compounds could provide a novel approach to combat multi-drug-resistant strains of Mycobacterium tuberculosis .

Antimalarial Activity

Quinoxaline derivatives have a history of being synthesized for antimalarial activity. They may work by inhibiting enzymes necessary for the survival of the malaria parasite within red blood cells. This line of research is crucial for developing new therapies against drug-resistant malaria strains .

Anti-Inflammatory Activity

The anti-inflammatory properties of quinoxaline derivatives are another area of interest. These compounds could be used to treat inflammatory diseases by inhibiting the production of pro-inflammatory cytokines or other mediators of inflammation .

properties

IUPAC Name |

N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN4O/c12-10-11(16-9(17)5-6-13)15-8-4-2-1-3-7(8)14-10/h1-4H,5H2,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQQXLFDAVAOSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)Cl)NC(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B2997281.png)

![1-{[1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}-4-(methylsulfonyl)piperazine](/img/structure/B2997282.png)

![1-[4-(Difluoromethoxy)phenyl]pyrrole-2,5-dione](/img/structure/B2997289.png)

![2-Chloro-N-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-YL)methyl]pyridine-3-carboxamide](/img/structure/B2997290.png)

![1-(benzo[d]thiazol-2-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2997291.png)

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2997301.png)